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molecular formula C14H20N2O B3395119 Norfentanyl CAS No. 1609-66-1

Norfentanyl

Cat. No. B3395119
M. Wt: 232.32 g/mol
InChI Key: PMCBDBWCQQBSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109310B2

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with the IgG fraction of the antiserum raised to Immunogen A (Hapten A-BSA) (Example 21), diluted in 10 mM Tris, pH 8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA chequerboard techniques. The plate was incubated for 2 hours at 37° C., washed 4 times with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of fentanyl and norfentanyl were prepared in TBST at 0, 1, 5, 10, 50 and 500 ng/ml and 25 μl of each was added to the appropriate wells (see FIG. 12). 100 μl of conjugate B (hapten B-HRP) (Example 25), diluted in Tris buffer containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells, as shown in FIG. 12. The appropriate dilution of conjugate was also determined using standard ELISA chequerboard techniques. The plate was incubated at 37° C. for 2 hours. The excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which was then incubated for 15 to 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data generated in the assay is presented in Table 1 below.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:12]([CH2:17][C:18](O)=O)[CH2:13][C:14](O)=O)[CH2:2][N:3](CC(O)=O)[CH2:4]C(O)=O.[CH2:21](O)[C@H:22]([C@H:24]([C@@H:26]([C@@H:28]([CH2:30]O)O)O)O)O.[CH2:33](O)[C@H:34]1O[C@H](O[C@:41]2([CH2:50]O)O[C@H:44]([CH2:46]O)[C@@H:43](O)[C@@H:42]2O)[C@H](O)[C@@H](O)[C@@H:35]1[OH:54].CC[Hg]S[C:60]1[C:65]([C:66]([O-:68])=O)=[CH:64][CH:63]=[CH:62][CH:61]=1.[Na+].C(O)[C:71]([NH2:76])([CH2:74]O)[CH2:72]O>>[CH3:64][CH2:65][C:66]([N:76]([CH:71]1[CH2:14][CH2:13][N:12]([CH2:1][CH2:2][C:30]2[CH:28]=[CH:26][CH:24]=[CH:22][CH:21]=2)[CH2:17][CH2:18]1)[C:44]1[CH:43]=[CH:42][CH:41]=[CH:50][CH:46]=1)=[O:68].[CH3:33][CH2:34][C:35]([N:76]([C:60]1[CH:61]=[CH:62][CH:63]=[CH:64][CH:65]=1)[CH:71]1[CH2:72][CH2:4][NH:3][CH2:2][CH2:74]1)=[O:54] |f:3.4|

Inputs

Step One
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
sucrose
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
raised to Immunogen A (Hapten A-BSA) (Example 21)
WASH
Type
WASH
Details
washed 4 times with Tris buffered saline
ADDITION
Type
ADDITION
Details
containing Tween 20 (TBST)
CUSTOM
Type
CUSTOM
Details
tapped dry
ADDITION
Type
ADDITION
Details
each was added to the appropriate wells (see FIG. 12)
ADDITION
Type
ADDITION
Details
was added to each of the wells
WAIT
Type
WAIT
Details
The plate was incubated at 37° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess unbound conjugate was removed
WASH
Type
WASH
Details
by washing 6 times over a 10 minute period with TBST
Duration
10 min
ADDITION
Type
ADDITION
Details
125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate, which
WAIT
Type
WAIT
Details
was then incubated for 15 to 20 minutes
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
dark at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCC(=O)N(C=1C=CC=CC1)C2CCN(CC2)CCC=3C=CC=CC3
Name
Type
product
Smiles
CCC(=O)N(C1CCNCC1)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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